molecular formula C18H22N6O4S B2864025 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 899752-07-9

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2864025
CAS No.: 899752-07-9
M. Wt: 418.47
InChI Key: VJPJNEXELPLXQT-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a tert-butyl group and at the 5-position with a 4-(N,N-dimethylsulfamoyl)benzamide moiety. The tert-butyl group enhances metabolic stability by steric shielding, while the dimethylsulfamoyl substituent contributes to solubility and target-binding interactions through hydrogen bonding and electrostatic effects .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4S/c1-18(2,3)24-15-14(10-20-24)17(26)23(11-19-15)21-16(25)12-6-8-13(9-7-12)29(27,28)22(4)5/h6-11H,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPJNEXELPLXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis with two analogs from the literature:

Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Core Structure : Shares the pyrazolo[3,4-d]pyrimidin-4-one core but incorporates a chromen-4-one substituent and an ethyl linker.
  • Benzamide: A 2-fluoro-N-isopropylbenzamide moiety replaces the dimethylsulfamoyl group, altering hydrophobicity and hydrogen-bonding capacity.
  • Physicochemical Data :
    • Melting Point: 175–178°C (vs. unreported for the target compound).
    • Molecular Weight: 589.1 g/mol (higher due to chromen and fluorophenyl groups) .

Patent Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Core Structure : Similar to Example 53 but with a benzenesulfonamide group.
  • Substituents :
    • Sulfonamide : The N-methylbenzenesulfonamide group enhances solubility compared to the target compound’s dimethylsulfamoyl group.
  • Synthetic Route: Both compounds utilize Suzuki-Miyaura coupling with boronic acids and palladium catalysts (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) .

Comparative Data Table

Property Target Compound Example 53 Patent Compound
Core Structure Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one + chromen Pyrazolo[3,4-d]pyrimidin-4-one + chromen
Pyrazole Substituent 1-(tert-butyl) 1-(chromen-ethyl) 1-(chromen-ethyl)
Benzamide Group 4-(N,N-dimethylsulfamoyl) 2-fluoro-N-isopropyl N-methylbenzenesulfonamide
Molecular Weight (g/mol) ~450 (estimated) 589.1 573.1 (estimated)
Melting Point Not reported 175–178°C Not reported
Synthetic Method Likely Suzuki coupling Suzuki coupling Suzuki coupling

Key Research Findings

  • Structural Impact on Solubility : The dimethylsulfamoyl group in the target compound improves aqueous solubility compared to the fluoro-isopropyl group in Example 53, which increases lipophilicity .
  • Metabolic Stability : The tert-butyl group in the target compound likely reduces oxidative metabolism compared to the chromen-ethyl substituent in analogs, as bulky alkyl groups inhibit cytochrome P450 interactions.
  • Crystallography : Structural determination of such analogs relies on software like SHELXL (for refinement) and WinGX (for data processing), ensuring accurate 3D modeling .

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